molecular formula C5H3F7N2 B2952092 2-Amino-4-iminoheptafluoropent-2-ene CAS No. 77953-70-9

2-Amino-4-iminoheptafluoropent-2-ene

Cat. No.: B2952092
CAS No.: 77953-70-9
M. Wt: 224.082
InChI Key: NSPGYANHJLMYBV-YSJZGAJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-iminoheptafluoropent-2-ene is a fluorinated organic compound with the molecular formula C5H3F7N2. It is characterized by the presence of both amino and imino functional groups, along with a heptafluorinated carbon chain.

Scientific Research Applications

2-Amino-4-iminoheptafluoropent-2-ene has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iminoheptafluoropent-2-ene typically involves the fluorination of precursor compounds. One common method includes the reaction of a suitable amine with a fluorinated ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iminoheptafluoropent-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated amines .

Mechanism of Action

The mechanism of action of 2-Amino-4-iminoheptafluoropent-2-ene involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The fluorinated carbon chain also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

  • 2-Amino-4-iminohexafluoropent-2-ene
  • 2-Amino-4-iminooctafluoropent-2-ene
  • 2-Amino-4-iminoheptafluorobut-2-ene

Comparison: 2-Amino-4-iminoheptafluoropent-2-ene is unique due to its specific fluorination pattern and the presence of both amino and imino groups. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

(E)-1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2/b3-1+,13-2?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPGYANHJLMYBV-YSJZGAJUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\N)(\C(=N)C(F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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